5-Methyl-2,6-diphenyl-4-pyrimidinol
Description
5-Methyl-2,6-diphenyl-4-pyrimidinol is a pyrimidine derivative characterized by a central six-membered aromatic ring substituted with:
- A hydroxyl (-OH) group at position 4,
- A methyl (-CH₃) group at position 5,
- Phenyl (-C₆H₅) groups at positions 2 and 4.
This substitution pattern distinguishes it from other pyrimidine-based compounds, such as nucleoside analogs (e.g., FMAU in ) or modified diones (e.g., ).
Properties
IUPAC Name |
5-methyl-2,4-diphenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-15(13-8-4-2-5-9-13)18-16(19-17(12)20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTKMWAYIDLESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356482 | |
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-96-7 | |
| Record name | 5-Methyl-2,6-diphenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10488-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2,6-diphenyl-4-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Functional Group Variations at Position 4
- Hydroxyl vs. Dione Groups: Unlike 5-methylpyrimidine-2,4(1H,3H)-diones (), which feature two ketone groups at positions 2 and 4, 5-methyl-2,6-diphenyl-4-pyrimidinol has a single hydroxyl group at position 3. This difference likely alters hydrogen-bonding capacity and solubility. For example, diones may exhibit stronger intermolecular interactions due to dual carbonyl groups, whereas the hydroxyl group in the target compound could enhance hydrophilicity .
Substituent Effects at Positions 2 and 6
- Phenyl vs. Heterocyclic/Sugar Moieties: The diphenyl groups in the target compound contrast with the isoxazolidine-phosphonate substituents in ’s compounds (e.g., (−)12a and (+)12b). In FMAU (), a fluorinated arabinofuranosyl sugar replaces the phenyl groups, making it a nucleoside analog. This structural divergence suggests distinct applications: FMAU is antiviral, whereas the diphenyl-pyrimidinol may have non-nucleoside roles .
Methyl Group at Position 5
- The 5-methyl substituent is shared with FMAU () and the diones in . This group is known to stabilize pyrimidine rings against metabolic degradation, as seen in nucleoside analogs like FMAU, which retain antiviral activity partly due to this modification .
Physicochemical Properties
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